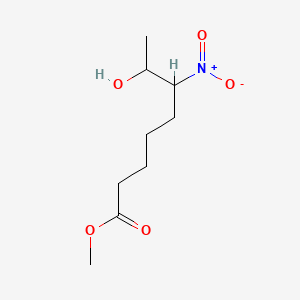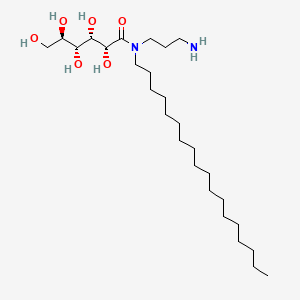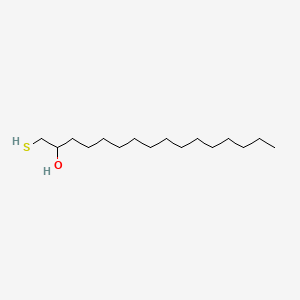
Ethyl (Z)4-methyl-oct-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)4-methyl-oct-3-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 4-methyl-oct-3-enoic acid and ethanol. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methyl-oct-3-enoic acid.
Reduction: 4-methyl-oct-3-en-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (Z)4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl (Z)4-methyl-oct-3-enoate can be compared with other similar compounds such as:
Ethyl (Z)-oct-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl (Z)-oct-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-4-methyl-oct-3-enoate: Geometric isomer with different spatial arrangement around the double bond.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Propriétés
Numéro CAS |
42933-14-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
ethyl (Z)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8- |
Clé InChI |
XHNOQRNNBVTOCM-NTMALXAHSA-N |
SMILES isomérique |
CCCC/C(=C\CC(=O)OCC)/C |
SMILES canonique |
CCCCC(=CCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


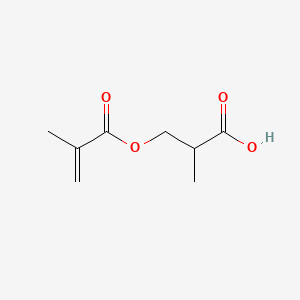
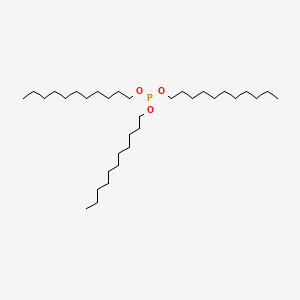

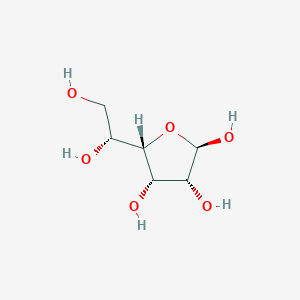
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
